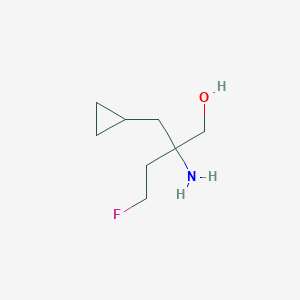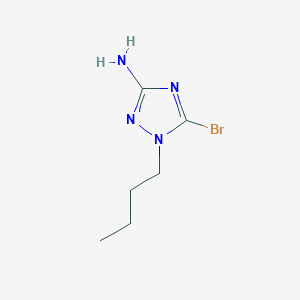
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms
Méthodes De Préparation
The synthesis of 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2,2-dimethylhydrazine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide include other nitrogen-containing heterocycles such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit various biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal chemistry applications, these compounds share structural similarities and are studied for their therapeutic potential.
Pyrazolo[3,4-b]pyridines:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H12N4O |
|---|---|
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
6-(2,2-dimethylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-12(2)11-7-4-3-6(5-10-7)8(9)13/h3-5H,1-2H3,(H2,9,13)(H,10,11) |
Clé InChI |
JDSIKUBQKCLAJK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC1=NC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



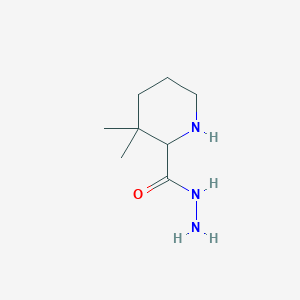
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
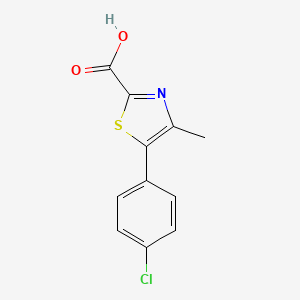
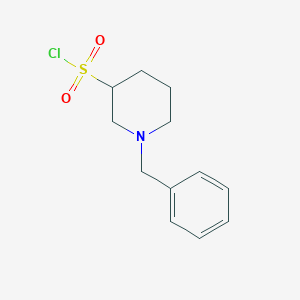
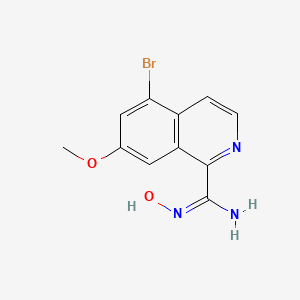


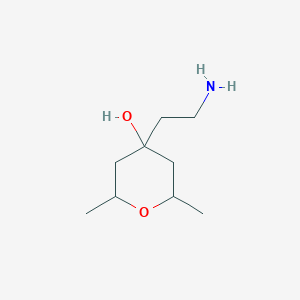
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)


